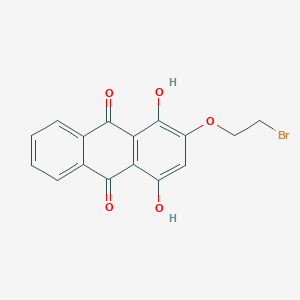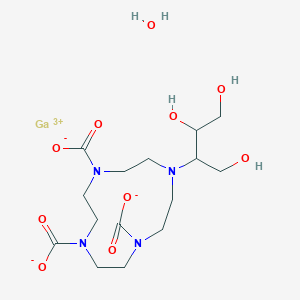![molecular formula C22H24N2O5S B13149481 Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structural features, which include a bipyridine core, a methoxy group, and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives under the influence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the bipyridine core.
Reduction: Alcohol derivatives.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The methoxy and tosyl groups contribute to the compound’s reactivity and specificity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methoxy-2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Lacks the tosyl group, resulting in different reactivity and applications.
Methyl 2-methoxy-2’,6’-dimethyl-5’-nitro-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Contains a nitro group instead of a tosyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to the presence of the tosyl group, which enhances its reactivity and specificity in both chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H24N2O5S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
methyl 4-(2-methoxypyridin-3-yl)-2,6-dimethyl-5-(4-methylphenyl)sulfonyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-13-8-10-16(11-9-13)30(26,27)20-15(3)24-14(2)18(22(25)29-5)19(20)17-7-6-12-23-21(17)28-4/h6-12,19,24H,1-5H3 |
Clé InChI |
LCQSFZBCHIJLQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=C(C2C3=C(N=CC=C3)OC)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


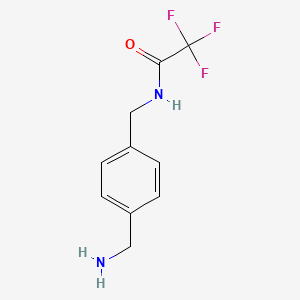
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
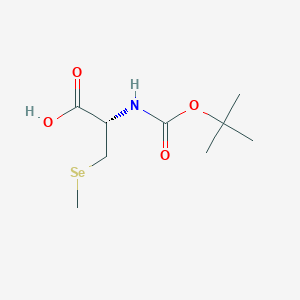
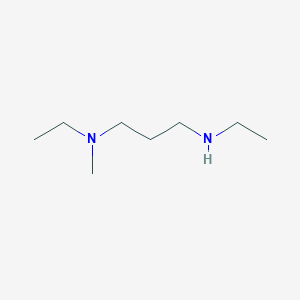
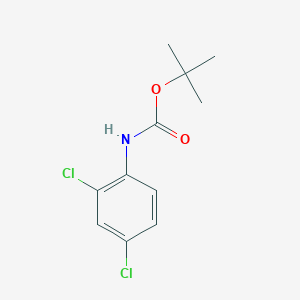

![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
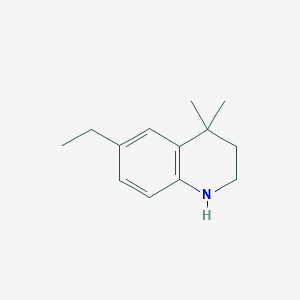
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)
